4-Chloro-N,N-dimethylbenzamide

Description

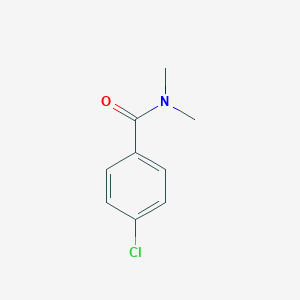

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARSXMMESQDZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161449 | |

| Record name | 4-Chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-80-7 | |

| Record name | 4-Chloro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N,N-dimethylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-N,N-DIMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2JS45BUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7) for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the benzamide functional group is a cornerstone, present in a multitude of biologically active compounds and serving as a critical synthetic intermediate. The introduction of a chlorine atom onto the phenyl ring, as seen in 4-Chloro-N,N-dimethylbenzamide, significantly modulates the molecule's electronic and lipophilic properties. This guide offers a comprehensive exploration of this compound, CAS number 14062-80-7, moving beyond its basic chemical identity to provide researchers, scientists, and drug development professionals with a deeper understanding of its synthesis, characterization, and, most importantly, its potential as a versatile scaffold in the discovery of novel therapeutic agents. While direct biological applications of this specific molecule are not extensively documented, this paper will delve into the burgeoning field of 4-chlorobenzamide derivatives, which have shown significant promise in oncology and antimicrobial research.[1][2] This guide is structured to provide not just a repository of information, but a logical and insightful narrative that underscores the practical applications and future potential of this compound and its analogs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Chemical Attributes

| Property | Value | Source |

| CAS Number | 14062-80-7 | [3][4][5] |

| Molecular Formula | C₉H₁₀ClNO | [3][6] |

| Molecular Weight | 183.63 g/mol | [3][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide | [3] |

| Appearance | Off-white solid | |

| Melting Point | 57-58 °C | |

| Boiling Point | 128-130 °C at 1.2 Torr |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons. The aromatic protons typically appear as two doublets in the region of 7.3-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The two N-methyl groups give rise to two singlets around 2.9-3.1 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (typically four signals in the 127-140 ppm range), and the N-methyl carbons (around 35-40 ppm).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) at m/z 183 and a characteristic isotopic peak at m/z 185 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns include the loss of the dimethylamino group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the amide group, typically in the range of 1630-1660 cm⁻¹.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a well-established process, with the most common and efficient route involving the acylation of dimethylamine with 4-chlorobenzoyl chloride.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure for the synthesis of this compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Dimethylamine: Slowly add a solution of dimethylamine (2 equivalents, typically a 40% aqueous solution or a 2M solution in THF) to the stirred solution of 4-chlorobenzoyl chloride via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.

Analytical Characterization for Purity and Identity

Rigorous analytical testing is paramount to ensure the quality and consistency of this compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for determining the purity of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 25 °C |

Applications in Drug Discovery and as a Synthetic Intermediate

While this compound itself is not a known therapeutic agent, the 4-chlorobenzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][2]

The 4-Chlorobenzamide Scaffold in Oncology

Derivatives of 4-chlorobenzamide have demonstrated significant antiproliferative effects against various cancer cell lines.[1] The mechanism of action is often multifaceted, targeting key cellular processes.

-

Tubulin Polymerization Inhibition: Certain 4-chlorobenzamide derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

-

PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibition of PARP-1 by 4-chlorobenzamide analogs can lead to synthetic lethality in cancer cells with specific DNA repair defects.[1]

-

Histone Deacetylase (HDAC) Inhibition: Some derivatives have shown the ability to inhibit HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Antimicrobial Potential

The 4-chlorobenzamide moiety has also been incorporated into molecules with notable antimicrobial and antifungal properties.[2] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

A Critical Intermediate in Pharmaceutical Synthesis

Perhaps the most significant role of 4-chlorobenzamide derivatives is as key building blocks in the synthesis of marketed drugs. A prominent example is the use of a closely related analog, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, as a pivotal intermediate in the synthesis of bezafibrate , a fibrate drug used to treat hyperlipidemia.[7]

Diagram of a Potential Biological Signaling Pathway

Caption: A simplified diagram illustrating a potential mechanism of action for 4-chlorobenzamide derivatives in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

For researchers investigating the anticancer potential of novel 4-chlorobenzamide derivatives, the MTT assay is a fundamental method for assessing cytotoxicity.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of the 4-chlorobenzamide derivative in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: It is classified as an eye and skin irritant. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound is a readily accessible and synthetically versatile compound. While its direct biological applications are not yet fully elucidated, its core structure, the 4-chlorobenzamide scaffold, is of significant interest to the drug discovery community. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation and optimization. Future research should focus on the synthesis and screening of novel analogs of this compound to establish comprehensive structure-activity relationships (SAR) and to identify lead compounds with improved potency and selectivity. The protocols and information presented in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | 14062-80-7 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

4-Chloro-N,N-dimethylbenzamide physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-N,N-dimethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its molecular framework, featuring a chlorinated benzene ring coupled to a dimethylated amide group, provides a versatile scaffold for building more complex molecules. An authoritative understanding of its core physical, chemical, and safety properties is paramount for its effective and safe application in laboratory research, process development, and scale-up operations. This guide synthesizes critical data to provide a comprehensive technical overview, explaining not just the "what" but the "why" behind its characteristics and the methodologies used for its analysis.

Molecular Identity and Structure

The unique reactivity and physical behavior of this compound are direct consequences of its molecular architecture. The electron-withdrawing nature of both the chlorine atom and the carbonyl group influences the electron density of the aromatic ring, while the tertiary amide group dictates its polarity and hydrogen bonding capabilities.

Caption: Molecular Structure of this compound.

Key identifiers for this compound are consolidated below for unambiguous reference.

| Identifier | Value |

| CAS Number | 14062-80-7[1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀ClNO[1][2][3][4][5] |

| Molecular Weight | 183.63 g/mol [3][7] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3[3][5] |

| InChIKey | FARSXMMESQDZMY-UHFFFAOYSA-N[1][3][5] |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)Cl[3] |

| Synonyms | N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide[3][5][6] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various solvents and thermal conditions, which is critical for designing reaction setups, purification strategies, and formulation processes.

| Property | Value | Source(s) |

| Physical State | Solid, Off-white in appearance. | [8] |

| Melting Point | 57-59 °C | [6] |

| Boiling Point | 128-130 °C at 1.2 Torr; 107-108 °C at 45.2 Torr | [6][9] |

| Density | 1.172 g/cm³ (Predicted) | [9] |

| pKa | -1.42 ± 0.70 (Predicted) | [9] |

| LogP | 1.39 - 2.04 | [1][9] |

| Refractive Index | 1.544 (Predicted) | [9] |

Expert Insights on Solubility:

The solubility of this compound is governed by the "like dissolves like" principle.[10] Its structure contains both a nonpolar chlorophenyl group and a polar tertiary amide group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): High solubility is expected. These solvents can effectively solvate the polar amide group without the steric hindrance that protic solvents might present.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bond acceptance by the amide's carbonyl oxygen.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvents.[10]

-

Water: The compound is expected to be only slightly soluble in water. While the amide group offers some polarity, the hydrophobic nature of the chlorophenyl ring dominates, limiting its miscibility with water.[11]

Analytical Characterization and Spectral Data

Confirming the identity and purity of this compound requires robust analytical techniques. Spectral data provides a molecular fingerprint, which is essential for quality control and regulatory submissions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for structural elucidation. Key signals in the spectrum, such as those for the carbonyl carbon and the distinct aromatic carbons, confirm the compound's core structure.[3][12] The presence of signals corresponding to the two N-methyl groups further validates its identity.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In GC-MS or LC-MS analysis, this compound will exhibit a characteristic molecular ion peak (M+) and an isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), providing definitive evidence of its elemental composition.[3]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of this compound.[1] A typical method involves a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes.[1] Using formic acid is critical for methods coupled with mass spectrometry (LC-MS) as it is a volatile buffer.[1]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, where the rationale behind each step ensures a robust and reproducible outcome.

Protocol 1: Synthesis via Acylation of Dimethylamine

This standard laboratory synthesis involves the reaction of 4-chlorobenzoyl chloride with dimethylamine.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Prepare a mixture of a 40% aqueous solution of dimethylamine and methylene chloride in a reaction vessel cooled in an ice bath.

-

Causality: The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and minimize the volatilization of dimethylamine. Methylene chloride serves as the organic solvent to dissolve the acyl chloride.

-

-

Acylation: Slowly add a solution of 4-chlorobenzoyl chloride in methylene chloride to the stirred dimethylamine mixture.[13]

-

Causality: Slow addition maintains temperature control. The aqueous dimethylamine provides both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours.[13]

-

Causality: This ensures the reaction proceeds to completion.

-

-

Workup: Separate the methylene chloride layer. Wash it with a saturated solution of NaHCO₃ and then with water.

-

Causality: The NaHCO₃ wash neutralizes any remaining HCl or unreacted 4-chlorobenzoyl chloride. The water wash removes any remaining salts.

-

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]

-

Purification: Recrystallize the crude solid from a suitable solvent, such as methanol, to obtain the pure product.[13]

-

Causality: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that have different solubility profiles in the chosen solvent system.

-

Safety, Handling, and Storage

A thorough understanding of a compound's hazards is a prerequisite for its safe handling.

-

GHS Hazard Identification:

-

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[15] Wear protective gloves, protective clothing, eye protection, and face protection.[14][15] Use only outdoors or in a well-ventilated area and avoid breathing dust.[14][15]

-

Response: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice.[14][15] For skin contact, wash with plenty of soap and water.[15] If inhaled, remove the person to fresh air.[15]

-

-

Storage:

Conclusion

This compound is a well-characterized compound with a defined set of physical, chemical, and safety properties. Its predictable solubility, thermal stability, and well-documented spectral characteristics make it a reliable building block in synthetic chemistry. The protocols for its synthesis and analysis are robust and grounded in fundamental chemical principles. This guide provides the necessary technical foundation for researchers and developers to confidently and safely utilize this important chemical intermediate in their work.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. spectrabase.com [spectrabase.com]

- 13. prepchem.com [prepchem.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. fishersci.com [fishersci.com]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, structural characterization, reactivity, and safety protocols, grounding all information in established scientific principles and authoritative data.

This compound, with the CAS Registry Number 14062-80-7, is a substituted aromatic amide.[1][2] Its structure features a central benzamide core, substituted with a chlorine atom at the para (4-) position of the benzene ring and two methyl groups on the amide nitrogen. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic building block.

The chlorine atom acts as a deactivating but ortho-, para-directing group for electrophilic aromatic substitution, while also providing a site for nucleophilic aromatic substitution under certain conditions. The tertiary amide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

References

4-Chloro-N,N-dimethylbenzamide molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-Chloro-N,N-dimethylbenzamide

Introduction

In the landscape of organic synthesis and drug development, the precise characterization of chemical intermediates is a foundational pillar of success. This compound (CAS No. 14062-80-7) is a substituted benzamide that serves as a critical building block in the synthesis of more complex molecules, including specialized agrochemicals and potential pharmaceutical candidates.[1] Its utility stems from a stable, yet reactive, structure that allows for further functionalization.

The molecular weight of a compound is its most fundamental quantitative property. It governs stoichiometric calculations for synthesis, dictates the response in mass-sensitive analytical detectors, and is a critical parameter for registration and quality control. This guide provides an in-depth analysis of the molecular weight of this compound, framed within the practical context of its synthesis, analytical verification, and application. It is designed for researchers, chemists, and drug development professionals who require both theoretical accuracy and field-proven methodologies.

Section 1: Core Molecular Identity and Physicochemical Properties

A compound's identity is defined by its structure, formula, and resulting physical properties. These elements are inextricably linked, with the molecular weight being a direct calculation from the molecular formula.

Chemical Structure and Formula

This compound possesses a central benzamide core. A chlorine atom is substituted at the para (4-position) of the phenyl ring, and two methyl groups are attached to the amide nitrogen.

The verified molecular formula for this compound is C₉H₁₀ClNO .[2][3][4]

The Definitive Molecular Weight

The molecular weight (MW) is the sum of the average atomic weights of all atoms in the molecule. It is the value used for weighing out bulk materials in the laboratory.

Calculation:

-

9 Carbon atoms: 9 x 12.011 u = 108.099 u

-

10 Hydrogen atoms: 10 x 1.008 u = 10.080 u

-

1 Chlorine atom: 1 x 35.453 u = 35.453 u

-

1 Nitrogen atom: 1 x 14.007 u = 14.007 u

-

1 Oxygen atom: 1 x 15.999 u = 15.999 u

-

Total Molecular Weight = 183.638 u ( g/mol )

This calculated value aligns with data from numerous authoritative sources, which report values ranging from 183.63 g/mol to 183.64 g/mol .[4][5] For most practical purposes, 183.64 g/mol is the accepted value.

It is crucial to distinguish molecular weight from monoisotopic mass (183.0450916 Da), which is calculated using the mass of the most abundant isotopes of each element.[4][5] Monoisotopic mass is the value experimentally determined by high-resolution mass spectrometry.

Summary of Physicochemical Properties

For any researcher, a comprehensive understanding of a compound's properties is essential for its effective use and handling. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 14062-80-7 | [2][3][4] |

| Molecular Formula | C₉H₁₀ClNO | [2][6] |

| Molecular Weight | 183.64 g/mol | [2][7] |

| Appearance | Off-white solid | [8] |

| Melting Point | 57-59 °C | [7] |

| Boiling Point | 128-130 °C @ 1.2 Torr | [5] |

| IUPAC Name | This compound | [3][4] |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)Cl | [4][9] |

| InChIKey | FARSXMMESQDZMY-UHFFFAOYSA-N | [2][3][4] |

Section 2: Synthesis and Manufacturing Context

Understanding the synthesis of this compound is vital, as the choice of route and purification methods directly impacts the final purity and validates its identity. It is almost exclusively produced as an intermediate for further chemical reactions.

Dominant Synthetic Pathway: Acylation of Dimethylamine

The most direct and industrially scalable method for preparing this compound is the Schotten-Baumann reaction, which involves the acylation of dimethylamine with 4-chlorobenzoyl chloride.[6]

Causality of Experimental Choices:

-

Reactants: 4-chlorobenzoyl chloride is a highly reactive acylating agent, making the reaction efficient. Dimethylamine is a potent nucleophile.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

-

Base: A tertiary amine base (e.g., triethylamine) is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because HCl would otherwise protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.

References

- 1. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. ivychem.com [ivychem.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-N,N-dimethylbenzamide

A-01-2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-N,N-dimethylbenzamide, a key chemical intermediate. The primary focus is on the most prevalent and efficient laboratory-scale method: a two-step process involving the conversion of 4-chlorobenzoic acid to its acyl chloride derivative, followed by amidation with dimethylamine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses critical parameters for process optimization and safety. The guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a thorough and practical understanding of this manufacturing process.

Introduction and Significance

This compound (C₉H₁₀ClNO, CAS No: 14062-80-7) is a disubstituted benzamide derivative that serves as a valuable building block in organic synthesis. Its structural motif is found in a variety of compounds with significant biological activity, making it a crucial intermediate in the pharmaceutical industry. The N,N-dimethylamide functional group is known for its role as a directed metalation group in organic synthesis, facilitating regioselective functionalization of the aromatic ring.[1] A reliable and scalable synthesis is therefore of paramount importance for research and development activities that depend on this versatile precursor.

This guide offers an in-depth examination of the most robust and widely adopted synthetic strategy, providing the scientific community with the causal insights and practical details necessary for successful and reproducible synthesis.

Primary Synthesis Pathway: Acyl Chloride-Mediated Amidation

The conversion of a carboxylic acid to an amide is a cornerstone transformation in organic chemistry. However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2] To circumvent this, a two-step approach is employed, wherein the carboxylic acid is first activated to a more electrophilic species. The most common and effective strategy is the conversion of the carboxylic acid to an acyl chloride.[2][3]

The overall synthesis of this compound from 4-chlorobenzoic acid proceeds as follows:

-

Step 1: Acyl Chloride Formation. 4-chlorobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the highly reactive intermediate, 4-chlorobenzoyl chloride.[4]

-

Step 2: Amidation. The 4-chlorobenzoyl chloride is subsequently reacted with dimethylamine in a nucleophilic acyl substitution reaction to yield the final product, this compound.[5] This step is a classic example of the Schotten-Baumann reaction.[6][7]

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights and Reagent Rationale

Step 1: Formation of 4-Chlorobenzoyl Chloride

The conversion of the carboxylic acid's hydroxyl group into a good leaving group is the key to this step.[8][9] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose for several reasons:

-

High Reactivity: It readily reacts with carboxylic acids at moderate temperatures.[10]

-

Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[4][10] This simplifies purification, as the excess reagent can be removed by distillation or evaporation.[4]

The mechanism involves an initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid onto the sulfur atom of thionyl chloride.[8][9] This is followed by the expulsion of a chloride ion and subsequent rearrangement to form a chlorosulfite intermediate. A final intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl.[9][10][11]

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Step 2: Amidation via Schotten-Baumann Reaction

The reaction of an acyl chloride with a primary or secondary amine is known as the Schotten-Baumann reaction.[6][12] The mechanism is a classic nucleophilic acyl substitution.[5][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate.[5][6]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[5]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral N,N-dimethylbenzamide product.[6]

Causality of Base Addition: The reaction produces one equivalent of HCl.[3][13] This acid will react with the basic dimethylamine starting material to form a non-nucleophilic ammonium salt, effectively halting the reaction. To prevent this, a base (such as pyridine, triethylamine, or even an excess of the amine nucleophile itself) is added to neutralize the HCl as it is formed, thus driving the reaction to completion.[2][14]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube with calcium chloride leading to a bubbler with a sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.[4]

-

Reagents: To the flask, add 4-chlorobenzoic acid (1.0 eq). In the fume hood, carefully add an excess of thionyl chloride (SOCl₂, ~2.5-3.0 eq). A solvent such as dichloromethane (DCM) can be used, but using SOCl₂ as both reagent and solvent is common.[2][4]

-

Reaction: Heat the mixture to reflux (approximately 75-80°C) with continuous stirring.[4] The solid 4-chlorobenzoic acid will gradually dissolve as it reacts. Maintain reflux for 2-4 hours, or until gas evolution ceases, indicating the reaction is complete.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).[4] The crude 4-chlorobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically used in the next step without further purification.[15]

Step 2: Synthesis of this compound

-

Setup: In a separate flask equipped with a magnetic stir bar and an addition funnel, dissolve the crude 4-chlorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).[2] Cool the flask in an ice bath (0°C).

-

Reagents: Prepare a solution of dimethylamine (e.g., a 40% aqueous solution or a solution in THF, ~2.2 eq) and a tertiary amine base like triethylamine (~1.2 eq) in the same solvent.

-

Reaction: Add the dimethylamine/base solution dropwise to the stirred, cooled solution of 4-chlorobenzoyl chloride via the addition funnel. A violent reaction may occur, producing a white precipitate (triethylammonium chloride).[5][13] Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-16 hours to ensure complete reaction.[2]

-

Workup & Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-chlorobenzoic acid from hydrolysis, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes or ethanol/water.[16][17]

-

Process Parameters and Data Summary

Successful synthesis relies on careful control of key parameters. The following table summarizes typical conditions.

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation | Rationale & Field Insights |

| Primary Reagents | 4-Chlorobenzoic Acid, Thionyl Chloride | 4-Chlorobenzoyl Chloride, Dimethylamine | Thionyl chloride is an effective activating agent. An excess of dimethylamine can serve as both nucleophile and base.[2][10] |

| Stoichiometry | SOCl₂ in excess (2-3 eq) | Dimethylamine (2.2 eq), Base (1.2 eq) | Excess SOCl₂ drives the first reaction to completion. Two equivalents of amine are needed in the second step: one for nucleophilic attack and one to neutralize HCl. An auxiliary base is more efficient.[4][13] |

| Solvent | Neat SOCl₂ or DCM/THF | Dichloromethane (DCM), THF, Ethyl Acetate | Aprotic solvents are crucial to prevent hydrolysis of the acyl chloride intermediate.[2][18] |

| Temperature | Reflux (~80°C) | 0°C to Room Temperature | Step 1 requires heat to proceed at a reasonable rate. Step 2 is highly exothermic and requires initial cooling to control the reaction rate and minimize side products.[2][4] |

| Reaction Time | 2-4 hours | 2-16 hours | Reaction completion can be monitored by TLC or cessation of gas evolution in Step 1. |

| Typical Yield | >90% (crude) | 70-90% (purified) | Yields are generally high for this robust reaction. Purity of the acyl chloride is key to high yield in the second step. |

Safety and Handling

All procedures must be conducted with a thorough understanding of the hazards involved.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[19][20][21] It causes severe burns to skin, eyes, and the respiratory tract.[22] Always handle under an inert atmosphere in a chemical fume hood.[20]

-

4-Chlorobenzoyl Chloride: Corrosive and a lachrymator (induces tears).[23] It is moisture-sensitive and will hydrolyze to 4-chlorobenzoic acid and HCl.[18]

-

Dimethylamine: Flammable and corrosive. It can cause severe skin and eye irritation. Handle with care in a well-ventilated area.

-

Pressure Build-up: Both reaction steps generate gaseous byproducts (HCl, SO₂). Ensure that the reaction vessel is not sealed and is properly vented through a trap to prevent dangerous pressure build-up.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the two N-methyl groups.[24][25]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid and the sharp C=O stretch of the acyl chloride intermediate are key indicators of reaction completion.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[26]

-

Melting Point: A sharp melting point close to the literature value indicates high purity of the crystalline product.

Conclusion

The synthesis of this compound via the activation of 4-chlorobenzoic acid with thionyl chloride followed by a Schotten-Baumann amidation with dimethylamine is a highly reliable, efficient, and scalable method. This guide has detailed the critical mechanistic principles, experimental protocols, and safety considerations necessary for its successful implementation. By understanding the causality behind each step—from the choice of activating agent to the necessity of a base in the amidation—researchers can confidently reproduce and optimize this essential synthetic transformation.

References

- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Schotten-Baumann Reaction [organic-chemistry.org]

- 15. nanobioletters.com [nanobioletters.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. prepchem.com [prepchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. spectrabase.com [spectrabase.com]

- 26. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-N,N-dimethylbenzamide, a halogenated aromatic amide of significant interest in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and detailed synthesis protocols, emphasizing the mechanistic rationale behind the synthetic strategy. Furthermore, it covers in-depth analytical and spectroscopic characterization, reactivity, potential applications, and essential safety protocols. This guide is structured to serve as a practical, in-depth resource for professionals engaged in chemical research and development, providing both foundational knowledge and actionable experimental details.

Chemical Identity and Nomenclature

This compound is a fine chemical intermediate. Its structure features a benzene ring substituted with a chlorine atom at the para (4-position) and an N,N-dimethylcarboxamide group.

-

IUPAC Name: this compound[1]

-

Synonyms: N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide[1][2]

-

Molecular Weight: 183.63 g/mol [1]

-

Canonical SMILES: CN(C)C(=O)C1=CC=C(C=C1)Cl[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | General chemical knowledge |

| Melting Point | 57-59 °C | [2] |

| Boiling Point | 128-130 °C at 1.2 Torr | [4] |

| Density | 1.172 g/cm³ (predicted) | [4] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.[5][6] | Inferred from synthesis protocols |

| pKa (Predicted) | -1.42 ± 0.70 | [4] |

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of a reactive carboxylic acid derivative, typically 4-chlorobenzoyl chloride, with a secondary amine, dimethylamine.[7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon.[5][8][9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate.[5][9]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[5][8]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as excess dimethylamine or an added tertiary amine like triethylamine) to yield the final, neutral N,N-disubstituted amide product and an ammonium salt byproduct.[8][9]

Causality Note: The use of an acyl chloride is crucial as it is significantly more reactive than the parent carboxylic acid. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of both the oxygen and chlorine atoms. An external base is required to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[5][8]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzoyl chloride (1.0 eq.) dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).[7] Cool the solution to 0°C in an ice bath.

-

Amine Addition: Slowly add a solution of dimethylamine (e.g., 2.0 eq., as a solution in THF or bubbled as a gas) to the stirred acyl chloride solution. Note: An alternative is to use dimethylamine hydrochloride (1.1 eq.) with a non-nucleophilic base like triethylamine (1.2 eq.).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and the ammonium salt byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or flash column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Below are the expected spectroscopic data points.

| Technique | Expected Data / Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets, AA'BB' system, ~7.4 ppm) and the two N-methyl groups (a singlet, ~3.0 ppm, may be broad due to restricted rotation around the C-N amide bond). |

| ¹³C NMR | Aromatic carbons (~128-140 ppm), the carbonyl carbon (~170 ppm), and the N-methyl carbons (~35-40 ppm). A reference spectrum is available.[1][10] |

| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch around 1630-1660 cm⁻¹. C-Cl stretch around 700-800 cm⁻¹. Aromatic C=C stretches around 1400-1600 cm⁻¹. |

| Mass Spectrometry (GC-MS/LC-MS) | The molecular ion peak [M]⁺ should be observed, showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (m/z at ~183 and ~185). A major fragment often corresponds to the 4-chlorobenzoyl cation (m/z at ~139 and ~141).[1] |

| HPLC | Purity analysis can be performed using a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a formic acid modifier for MS compatibility.[11] |

Reactivity and Applications

Chemical Reactivity

-

Amide Group: The amide functional group is relatively stable. It can be hydrolyzed to 4-chlorobenzoic acid and dimethylamine under strong acidic or basic conditions with heating.

-

Aromatic Ring: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions (relative to the chlorine). The amide group is also a deactivating, meta-directing group.

-

Chlorine Atom: The aryl chloride is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific metal catalysis.

Applications

This compound is primarily used as a building block and intermediate in the synthesis of more complex molecules.

-

Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The specific structure can be a key component of molecules designed to interact with biological targets. For instance, related benzamide structures are found in compounds with antipsychotic, antiemetic, and gastroprokinetic activities.

-

Agrochemicals: It is a valuable intermediate in the development of pesticides and herbicides. For example, the related compound 2-amino-5-chloro-N,3-dimethylbenzamide is a key component of the insecticide chlorantraniliprole (Rynaxypyr).[12]

-

Materials Science: Substituted benzamides can be used in the synthesis of polymers and other advanced materials.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted with appropriate personal protective equipment and engineering controls.

-

GHS Classification: Causes serious eye irritation (H319).[1]

-

Precautionary Statements:

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a foundational chemical intermediate whose synthesis via the Schotten-Baumann reaction is robust and well-understood. Its utility in the pharmaceutical and agrochemical industries underscores the importance of mastering its synthesis and characterization. This guide has provided the essential technical details, mechanistic insights, and safety protocols necessary for its effective and safe application in a research and development setting.

References

- 1. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-N,N-dimethylbenzamide

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-N,N-dimethylbenzamide (C₉H₁₀ClNO). In the absence of extensive publicly available quantitative solubility data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility accurately and reliably in their own laboratory settings. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and offer detailed guidance on analytical quantification.

Introduction to this compound

This compound is a substituted aromatic amide with a molecular weight of 183.63 g/mol .[1] Its chemical structure, featuring a chlorophenyl group attached to a dimethyl-substituted amide, imparts a moderate polarity. Understanding its solubility is critical for a range of applications, including reaction chemistry, process development, formulation, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| CAS Number | 14062-80-7 | [2] |

| Melting Point | 57-59 °C | [2] |

| Boiling Point | 128-130 °C (at 1.2 Torr) | |

| IUPAC Name | This compound | [1] |

Theoretical Framework of Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is fundamentally governed by the principle of "like dissolves like." This adage is a reflection of the intermolecular forces at play between the solute and the solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and forming new solute-solvent interactions.

The key structural features of this compound that influence its solubility are:

-

Amide Group (-CON(CH₃)₂): The tertiary amide group is polar and can act as a hydrogen bond acceptor. This functionality enhances solubility in polar solvents.

-

N,N-dimethyl Substitution: The two methyl groups on the nitrogen atom prevent hydrogen bond donation from the amide nitrogen. This can slightly decrease solubility in highly polar, protic solvents compared to a primary or secondary amide. These groups also contribute to the molecule's overall size and lipophilicity.

-

4-Chloro Substitution: The chlorine atom on the benzene ring is electron-withdrawing and adds to the molecule's polarity.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's solubility in aromatic and less polar solvents through van der Waals forces and potential π-π stacking interactions.

Based on these structural characteristics, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., methanol, ethanol): Sparingly soluble. While the amide group can interact with the solvent's hydroxyl group, the overall hydrophobicity of the molecule will limit extensive dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): Likely to be soluble. These solvents can effectively solvate the polar amide group.

-

Nonpolar Solvents (e.g., hexane, toluene): Poorly soluble. The energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak solute-solvent interactions.

-

Aqueous Solvents (e.g., water): Very poorly soluble. The significant nonpolar surface area of the molecule leads to a hydrophobic effect, making it energetically unfavorable to dissolve in water.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Causality Behind Experimental Choices

The shake-flask method is designed to ensure that the measured solubility represents a true thermodynamic equilibrium. Agitation is crucial to maximize the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is highly temperature-dependent. The presence of excess, undissolved solid throughout the experiment is a visual confirmation that the solution is saturated.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume or weight of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator. The temperature should be controlled to ±0.5 °C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). It is crucial to establish the time required to reach equilibrium by sampling at different time points in a preliminary experiment. Equilibrium is reached when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated analytical technique to determine the concentration of this compound.

-

Visualizing the Workflow

Caption: Workflow for determining thermodynamic solubility.

Analytical Quantification of this compound

The accurate quantification of the dissolved solute in the saturated solution is paramount. Several analytical techniques can be employed, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) being a highly recommended method due to its specificity, sensitivity, and robustness.

Table 2: Comparison of Analytical Methods for Quantification

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High specificity, good sensitivity, widely available. | Requires method development, moderate run times. |

| GC-MS | Separation based on volatility, detection by mass spectrometry. | Very high specificity and sensitivity. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |

| UV-Vis Spectrophotometry | Measures absorbance of UV-Vis light. | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other absorbing species. |

Recommended Protocol: HPLC-UV Method

This protocol provides a starting point for developing a robust HPLC-UV method for the quantification of this compound.

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: An isocratic or gradient HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve a good peak shape and retention time. An acidic modifier like 0.1% formic acid or phosphoric acid can be added to improve peak shape.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound. This can be determined by scanning a standard solution with a UV-Vis spectrophotometer.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

-

Preparation of Standard Solutions:

-

Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., mobile phase) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.

-

-

Analysis and Quantification:

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Visualizing the Analytical Workflow

Caption: Workflow for HPLC-UV quantification.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table 3: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |

| e.g., Methanol | 25 | Experimental Value | Calculated Value | HPLC-UV |

| e.g., Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV |

| e.g., Toluene | 25 | Experimental Value | Calculated Value | HPLC-UV |

| e.g., Methanol | 40 | Experimental Value | Calculated Value | HPLC-UV |

| e.g., Acetone | 40 | Experimental Value | Calculated Value | HPLC-UV |

| e.g., Toluene | 40 | Experimental Value | Calculated Value | HPLC-UV |

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a comprehensive framework for its determination. By understanding the theoretical principles of solubility and meticulously following the detailed experimental and analytical protocols outlined, researchers can generate high-quality, reliable solubility data. This information is invaluable for the successful development and application of this compound in various scientific and industrial endeavors. The emphasis on robust experimental design and accurate analytical quantification ensures the trustworthiness and utility of the generated data.

References

The Multifaceted Biological Activities of 4-Chloro-N,N-dimethylbenzamide Derivatives: A Technical Guide

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 4-Chloro-N,N-dimethylbenzamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the potential of this chemical scaffold.

Introduction: The Versatile Benzamide Scaffold

Benzamides are a prominent class of compounds in medicinal and agricultural chemistry, forming the core structure of a wide array of biologically active molecules. The introduction of a chlorine atom at the 4-position of the benzene ring, combined with N,N-dimethyl substitution on the amide nitrogen, gives rise to a unique set of physicochemical properties that significantly influence the biological profile of the resulting derivatives. This guide will delve into the known and emerging applications of these compounds, from crop protection to cancer therapy.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the reaction of a 4-chlorobenzoyl chloride with dimethylamine or by the amidation of 4-chlorobenzoic acid. A common synthetic route involves the use of thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with dimethylamine.

Experimental Protocol: Synthesis of this compound[1][2]

This protocol describes a general method for the synthesis of this compound from 4-chlorobenzoyl chloride and dimethylamine.

Materials:

-

4-chlorobenzoyl chloride

-

40% aqueous solution of methylamine

-

Methylene chloride

-

Methanol

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

A mixture of 1250 ml of a 40% aqueous solution of methylamine and 1250 ml of methylene chloride is prepared and cooled in an ice bath.

-

A solution of 500 g of 4-chlorobenzoyl chloride in 625 ml of methylene chloride is added dropwise with stirring to the cooled methylamine solution over a period of 50 minutes.

-

After the addition is complete, the mixture is stirred for an additional 2 hours.

-

The resulting white precipitate is filtered off and air-dried.

-

The methylene chloride layer from the filtrate is separated, dried, and evaporated to yield crude 4-chloro-N-methyl-benzamide.

-

The crude product is recrystallized from 1200 ml of methanol to obtain the purified product.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Part 2: Herbicidal and Insecticidal Activity

Derivatives of this compound have been investigated for their potential applications in agriculture as both herbicides and insecticides.[1][2]

Herbicidal Activity

Benzamides as a class are known to exhibit herbicidal properties.[3] The mechanism of action for many benzamide herbicides involves the disruption of cell division and microtubule organization.[3] They can bind to tubulin, the primary protein component of microtubules, inhibiting their polymerization and leading to a cessation of cell division and ultimately plant death.[3] Another proposed mechanism for some benzamides is the inhibition of cell wall biosynthesis.[3]

While specific studies on the herbicidal mechanism of this compound are limited, the structural features suggest that it could potentially act through similar pathways. The N,N-dimethyl substitution may influence its uptake, translocation, and binding affinity to target proteins within the plant.

Insecticidal Activity

The role of 4-Chloro-N,N-diethylbenzamide in the production of insecticides has been noted, suggesting that this scaffold can be effective for crop protection.[1][2] However, detailed public-domain data on the specific insecticidal targets and the spectrum of activity for this compound derivatives is an area that requires further research.

Part 3: Anticancer and Therapeutic Potential

A significant body of research has focused on the anticancer properties of benzamide derivatives, with the 4-chlorobenzamide moiety being identified as a key pharmacophore for cytotoxic activity against various cancer cell lines.[4]

Anticancer Activity

Studies have demonstrated that derivatives of 4-methylbenzamide containing 2,6-substituted purines exhibit potent anticancer activity.[5] For instance, compounds with two chlorine atoms at the C-2 and C-6 positions of the purine ring showed high activity against leukemia (K562 and HL-60) and renal carcinoma (OKP-GS) cell lines.[5]

Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives [5]

| Compound ID | Target Cell Line | IC50 (µM) |

| 7 | K562 | 2.27 |

| HL-60 | 1.42 | |

| OKP-GS | 4.56 | |

| 10 | K562 | 2.53 |

| HL-60 | 1.52 | |

| OKP-GS | 24.77 |

Mechanism of Anticancer Action

The anticancer mechanism of these derivatives is believed to involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[5] Specifically, some 4-methylbenzamide derivatives have shown inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[5] Furthermore, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase, preventing cancer cell division.[5]

Diagram of Potential Anticancer Signaling Pathway:

Caption: Potential signaling pathway inhibited by benzamide derivatives.

Other Therapeutic Activities

The versatility of the benzamide scaffold extends beyond anticancer applications. For example, N-phenylbenzamide derivatives have been shown to possess anti-HBV activity, potentially by increasing the intracellular levels of the antiviral protein APOBEC3G.[6] This highlights the broad therapeutic potential of this class of compounds.

Part 4: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

-

Substitution on the Benzamide Ring: The presence of the chlorine atom at the 4-position is often associated with enhanced biological activity, including antifungal and cytotoxic effects.[4]

-

Substitution on the Amide Nitrogen: The nature of the substituents on the amide nitrogen plays a critical role. For instance, in some contexts, a hydrogen bond donor on the amide nitrogen is crucial for activity, and N,N-dimethyl substitution can lead to a loss of activity against certain targets like Mycobacterium tuberculosis.[7] However, in the context of anticancer activity, the N,N-dimethyl group is part of many active compounds.

-

Further Derivatization: The addition of other functional groups, such as substituted purines, can dramatically enhance the anticancer potency of the parent benzamide structure.[5]

Conclusion

This compound and its derivatives represent a versatile and promising chemical scaffold with a wide range of biological activities. From their established use in agrochemicals to their emerging potential in cancer therapy, these compounds continue to be an active area of research. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective agents for various applications.

References

- 1. 4-Chloro-N,N-diethylbenzamide [myskinrecipes.com]

- 2. 4-Chloro-N,N-diethylbenzamide [myskinrecipes.com]

- 3. wssa.net [wssa.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Versatility of the Benzamide Scaffold: A Technical Guide to Research Applications

Foreword: Beyond a Simple Scaffold